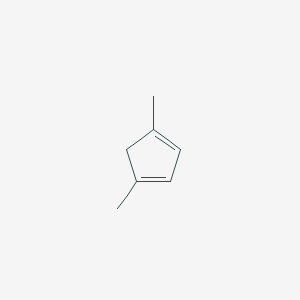
1,4-Dimethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C7H10 . It is a derivative of cyclopentadiene, featuring two methyl groups attached to the 1 and 4 positions of the cyclopentadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base, such as sodium amide or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclopentane . This process uses a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen atoms and form the desired diene .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds of the diene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2), catalysts like iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: Diketones, epoxides
Reduction: 1,4-Dimethylcyclopentane
Substitution: Dibromo-1,4-dimethylcyclopentane, dichloro-1,4-dimethylcyclopentane
Aplicaciones Científicas De Investigación
1,4-Dimethylcyclopenta-1,3-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-dimethylcyclopenta-1,3-diene and its derivatives involves interactions with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,3-Dimethylcyclopentadiene: Similar in structure but with methyl groups at the 1 and 3 positions.
Cyclopentadiene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexadiene: A six-membered ring analog with similar substitution patterns but different chemical properties and reactivity.
Uniqueness: 1,4-Dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Propiedades
Número CAS |
5602-47-1 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
1,4-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3 |
Clave InChI |
PBCAWBWOXBDOMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


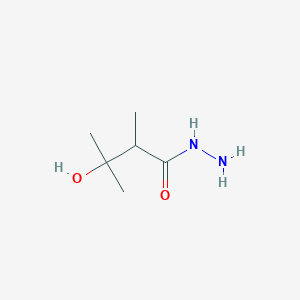


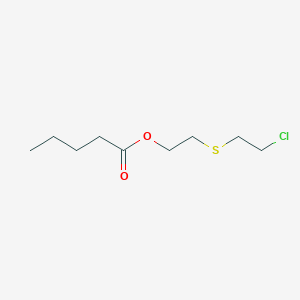
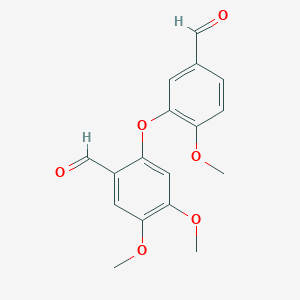
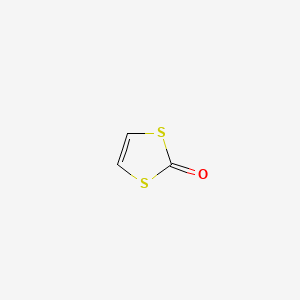
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
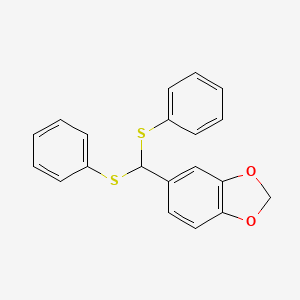
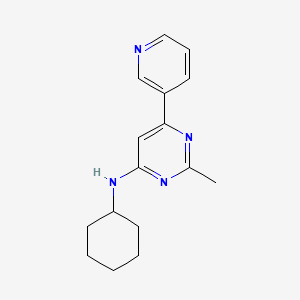


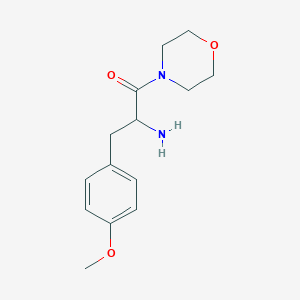
![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
